Arabinogalactan

説明

Galactoarabinan is a natural product found in Opuntia stricta, Larix gmelinii, and other organisms with data available.

作用機序

- Natural Killer (NK) Cells and Macrophages : In cell and animal models, arabinogalactan enhances the activity of NK cells and macrophages, which play crucial roles in immune defense .

Mode of Action

This compound interacts with its targets through several mechanisms:

- B Cell and T Cell Involvement : Vaccination studies show that this compound improves antigen-specific IgG and IgE responses, suggesting both B cell and T cell involvement .

Result of Action

The compound’s action leads to:

生化学分析

Biochemical Properties

Arabinogalactan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound is known to interact with glycosyltransferases, which are involved in the synthesis of glycoproteins and glycolipids. These interactions are essential for the proper assembly and function of the cell wall. Additionally, this compound can bind to lectins, which are proteins that recognize specific carbohydrate structures, thereby mediating cell-cell communication and signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate immune cells, such as macrophages and natural killer cells, enhancing their ability to respond to pathogens . It also affects the expression of genes involved in cell growth and differentiation, thereby playing a role in tissue development and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to cell surface receptors, triggering signaling cascades that lead to various cellular responses. It also acts as an inhibitor or activator of specific enzymes, thereby regulating metabolic pathways. For instance, this compound has been found to inhibit the activity of certain glycosidases, enzymes that break down complex carbohydrates . This inhibition can alter the composition of the cell wall and affect cell growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biological activity and its effects on cellular function. Long-term studies have demonstrated that this compound can have sustained effects on cell growth and differentiation, although the extent of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance immune function and promote tissue repair. At high doses, it can have toxic or adverse effects, such as inducing inflammation or disrupting normal cellular processes . These threshold effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. It is synthesized by glycosyltransferases, which add arabinose and galactose residues to the growing polysaccharide chain. This compound can also be degraded by glycosidases, which cleave the glycosidic bonds between the monosaccharides . These metabolic pathways are essential for maintaining the proper balance of this compound in the cell wall and ensuring its biological functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be secreted into the extracellular matrix, where it interacts with other cell wall components. This compound can also be transported to specific cellular compartments, such as the Golgi apparatus, where it undergoes further modifications . The transport and distribution of this compound are regulated by transporters and binding proteins that recognize its specific carbohydrate structures.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cell wall, where it contributes to the structural integrity and mechanical properties of the cell. It can also be found in the plasma membrane, where it participates in cell signaling and communication . The localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

生物活性

Arabinogalactan (AG) is a complex polysaccharide found in various plants, particularly in the larch tree, and it has garnered attention for its potential health benefits. This article explores the biological activity of this compound, focusing on its immune-modulating effects, impact on gut microbiota, and other physiological benefits supported by diverse research findings.

1. Overview of this compound

This compound is a non-digestible soluble fiber that resists hydrolytic enzyme action and reaches the large intestine intact. It is known for its immunomodulatory properties and potential to influence gut health and microbiome composition. AG is primarily derived from larch trees, with the commercial product ResistAid being widely studied for its health benefits.

2. Immune Modulation

Clinical Studies:

Several clinical trials have investigated the immune-enhancing properties of this compound:

- Common Cold Incidence Reduction : A study involving 199 healthy adults showed that supplementation with 4.5 g/day of larch this compound for 12 weeks significantly reduced the incidence of common cold infections (p = 0.038). The number of cold episodes decreased by 23% in the supplemented group compared to placebo (p = 0.04) .

- Vaccine Response : In another trial, 45 adults receiving pneumococcal vaccination showed significant increases in specific IgG antibody levels following this compound supplementation (p = 0.006 and p = 0.002) .

These findings suggest that this compound can enhance immune function, particularly in response to infections and vaccinations.

3. Effects on Gut Microbiota

This compound has been shown to modulate gut microbiota composition:

- Microbiome Composition : A randomized double-blind study with 30 participants indicated that ResistAid supplementation led to a significant decrease in the Firmicutes to Bacteroidetes ratio, an important indicator of gut health (p < 0.05). Additionally, there was an increase in Bifidobacterium abundance .

- Short-Chain Fatty Acids : The study also revealed changes in predicted functional abundances related to short-chain fatty acid production pathways, suggesting a beneficial effect on gut metabolism .

4. Physiological Effects

This compound's physiological benefits extend beyond immune modulation:

- Gastrointestinal Health : As a soluble fiber, AG supports gastrointestinal health by promoting regular bowel movements and enhancing gut barrier function .

- Blood Parameters : Research indicates that this compound may influence blood parameters positively, including potential reductions in postprandial glycemia, although results have shown variability depending on the source and preparation of AG .

5. Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study | Sample Size | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Riede et al., 2013 | 199 adults | 4.5 g/day | 12 weeks | Reduced incidence of common cold (p = 0.038) |

| Udani et al., 2010 | 45 adults | 4.5 g/day | Post-vaccination | Increased IgG levels (p = 0.006) |

| Kim et al., 2002 | 48 females | 1.5 g/day | 28 days | No significant change in vital signs or immune markers |

| Recent Study | 30 adults | 15 g/day ResistAid | 6 weeks | Decreased Firmicutes/Bacteroidetes ratio; increased Bifidobacterium |

科学的研究の応用

Immune Modulation

Arabinogalactan is recognized for its immune-enhancing properties. Clinical studies have shown that larch this compound supplementation can reduce the incidence of common colds and enhance immune responses. For instance, a study demonstrated that participants taking this compound showed significant increases in lymphocyte proliferation and CD8+ T cells compared to a control group .

Table 1: Summary of Clinical Studies on Immune Effects of this compound

| Study Reference | Dosage | Duration | Outcome |

|---|---|---|---|

| Kim et al. (2002) | 1.5 g/day | 28 days | Increased lymphocyte proliferation (p < 0.05) |

| Clinical Trial (2021) | 15 g/day | 6 weeks | Reduced common cold incidence |

Allergy Protection

Research has indicated that this compound possesses allergy-protective activity. A study synthesized a pentasaccharide from this compound that retained its allergy-preventive potential in vivo, suggesting its application in developing preventive treatments for allergic diseases .

Prebiotic Effects

This compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. A randomized trial found that supplementation with ResistAid (a product containing this compound) resulted in a significant decrease in the Firmicutes to Bacteroidetes ratio in fecal samples, indicating a favorable shift in gut microbiota composition .

Table 2: Effects of ResistAid on Gut Microbiota

| Parameter | Control (Maltodextrin) | ResistAid |

|---|---|---|

| Firmicutes/Bacteroidetes Ratio | Higher | Lower |

| Relative Abundance of Bifidobacterium | Stable | Increased |

Antiviral and Antitumor Properties

This compound has shown potential antiviral effects, particularly against respiratory viruses. Additionally, it has been investigated for its antitumor properties, with studies indicating that this compound derivatives can enhance cytotoxicity against cancer cells .

Plant Growth Promotion

This compound proteins (AGPs) play crucial roles in plant development and stress responses. They are involved in cell wall integrity and can enhance plant resilience to environmental stresses . Research has indicated that AGPs can modulate plant growth and development, making them valuable for agricultural applications.

Cosmetic Applications

Due to its moisturizing properties, this compound is increasingly used in cosmetic formulations. Its ability to enhance skin hydration makes it an attractive ingredient for skincare products.

特性

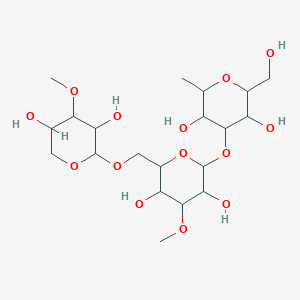

IUPAC Name |

4-[6-[(3,5-dihydroxy-4-methoxyoxan-2-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-2-(hydroxymethyl)-6-methyloxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O14/c1-7-11(23)18(12(24)9(4-21)32-7)34-20-15(27)17(29-3)13(25)10(33-20)6-31-19-14(26)16(28-2)8(22)5-30-19/h7-27H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATHPVQTSSUFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)OC)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864173 | |

| Record name | 3-O-Methylpentopyranosyl-(1->6)-3-O-methylhexopyranosyl-(1->4)-2,6-anhydro-1-deoxyheptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9036-66-2 | |

| Record name | D-Galacto-L-arabinan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Galactoarabinan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。